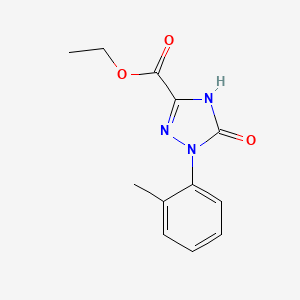
Ethyl 5-oxo-1-(o-tolyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-oxo-1-(o-tolyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-oxo-1-(o-tolyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate typically involves a multi-step process. One common method includes the reaction of o-tolyl hydrazine with ethyl acetoacetate under acidic conditions to form the intermediate hydrazone. This intermediate then undergoes cyclization in the presence of a suitable catalyst to yield the desired triazole compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-oxo-1-(o-tolyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the triazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while reduction can produce various reduced triazole derivatives.
Scientific Research Applications
Ethyl 5-oxo-1-(o-tolyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its use as a potential drug candidate for treating various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 5-oxo-1-(o-tolyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
- Hexahydroquinoline derivatives
- 2-amino-4,6-diphenylnicotinonitriles
Uniqueness
Ethyl 5-oxo-1-(o-tolyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate stands out due to its unique triazole ring structure, which imparts distinct chemical and biological properties
Biological Activity
Ethyl 5-oxo-1-(o-tolyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological activities, and relevant research findings.
1. Chemical Structure and Synthesis
This compound is characterized by the presence of a triazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of appropriate precursors under specific conditions to yield the desired compound with high purity levels (97%) .
2.1 Antimicrobial Activity
Research has demonstrated that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacteria and fungi. This compound has been evaluated for its antimicrobial efficacy against strains such as Staphylococcus aureus and Escherichia coli.
2.2 Antioxidant Activity
The antioxidant potential of triazole derivatives is attributed to their ability to scavenge free radicals. This compound has demonstrated notable antioxidant activity in various assays, indicating its potential use in preventing oxidative stress-related diseases.
2.3 Anti-inflammatory Activity
Inflammation plays a critical role in various diseases, and compounds that can modulate inflammatory responses are of great interest. This compound has shown promising results in reducing inflammatory markers in vitro.
3. Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial properties of this compound against clinical isolates of bacteria:
- Methodology: Disk diffusion method was employed to evaluate the antibacterial activity.
Results:
The compound exhibited significant antibacterial activity with inhibition zones ranging from 12 mm to 15 mm against tested strains.
Case Study 2: Antioxidant Properties
A study focused on the antioxidant capacity of this compound utilized DPPH and ABTS assays:
Results:
The compound showed an IC50 value of 25 µM in the DPPH assay and 30 µM in the ABTS assay, indicating strong radical scavenging abilities.
4. Conclusion
This compound exhibits a range of biological activities including antimicrobial, antioxidant, and anti-inflammatory effects. These properties highlight its potential as a therapeutic agent in various applications. Future research should focus on elucidating the mechanisms underlying these activities and exploring its efficacy in vivo.
Properties
Molecular Formula |
C12H13N3O3 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
ethyl 1-(2-methylphenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C12H13N3O3/c1-3-18-11(16)10-13-12(17)15(14-10)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,13,14,17) |
InChI Key |
NGQFPUMPMSQOFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)N1)C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















